N-ethyl-2-pyrrolidin-1-ylethanamine
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Overview
Description
N-ethyl-2-pyrrolidin-1-ylethanamine is a heterocyclic organic compound with the molecular formula C8H18N2 It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to an ethylamine group
Scientific Research Applications
N-ethyl-2-pyrrolidin-1-ylethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
Future Directions
The pyrrolidine scaffold, which “N-ethyl-2-pyrrolidin-1-ylethanamine” is a part of, is widely used in drug discovery due to its versatility . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives and investigating the influence of steric factors on biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-pyrrolidin-1-ylethanamine can be synthesized through several methods. One common approach involves the reaction of 2-pyrrolidinone with ethylamine under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation or crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Mechanism of Action
The mechanism of action of N-ethyl-2-pyrrolidin-1-ylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, its structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, influencing signal transduction pathways in the CNS.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-morpholin-4-ylethanamine
- 1-ethyl-4-[(methylamino)methyl]pyrrolidin-2-one
- N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
N-ethyl-2-pyrrolidin-1-ylethanamine is unique due to its specific structural features, such as the combination of a pyrrolidine ring and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCSNRISIMKFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568422 |
Source
|
Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-55-5 |
Source
|
Record name | N-Ethyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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